Chlorbenzuron
Overview
Description
Chlorbenzuron is a benzoylurea insecticide . It is chemically known as 2-chloro-N-[(chlorophenyl) carbmoyl]benzamide . It has the molecular formula C14H10Cl2N2O2 . It is an odourless white solid .
Molecular Structure Analysis
The molecular structure of Chlorbenzuron is based on its chemical formula C14H10Cl2N2O2 . The molecular weight is 309.147 g/mol .Chemical Reactions Analysis
Chlorbenzuron is stable under normal conditions but can decompose in the presence of alkali or strong acid . It is insoluble in water but soluble in organic solvents like N, n-dimethyl formamide, pyrrole, and acetone .Physical And Chemical Properties Analysis
Chlorbenzuron is an odourless white solid with a melting point of 190-201°C . It is insoluble in water but soluble in certain organic solvents . Its original solubility in acetone is 10g/L .Scientific Research Applications
Detection and Extraction Methods : Zhou et al. (2009) developed a sensitive method for detecting chlorbenzuron in water samples, using temperature-controlled ionic liquid-dispersive liquid-phase microextraction (Zhou, Zhang, Xie, & Xiao, 2009). Similarly, Y. Zha et al. (2014) determined the residual amount of chlorbenzuron in tea using UPLC-MS/MS, optimizing extraction and purification processes for accurate measurement (Zha, Huang, Yang, Wang, Lin, Liu, & Zeng, 2014).
Photocatalytic Degradation : Huang Qiaoyun (2012) investigated the photocatalytic degradation of chlorbenzuron using PbMoO4 microcrystals. The study explored the kinetics and mechanisms involved in this degradation process, finding significant degradation rates under specific conditions (Huang, 2012).
Residue Detection in Crops and Soil : Studies by Liu Xun-cai and Chen Ping (2006), and Li Zeng-mei (2009) focused on detecting and understanding the degradation of chlorbenzuron residues in cabbage, soil, and apples. These studies highlighted the persistence of chlorbenzuron in agricultural contexts and its varying half-life in different mediums (Liu & Chen, 2006); (Li, 2009).
Formulation Preparation : Yang Jing-hua (2010) studied the formulation of a 25% chlorbenzuron suspension concentrate, optimizing it with various adjuvants for improved stability and efficacy (Yang, 2010).
Impact on Bees : A study by He et al. (2021) examined the chronic toxic effects of chlorbenzuron on bee larvae, revealing significant reductions in fitness even at low doses. This highlights the environmental impact of chlorbenzuron on non-target species like bees (He, Yang, Liu, Hu, Gao, Dong, Xiao, Yu, & Cao, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSCQJTUAKNUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205795 | |
Record name | 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide | |
CAS RN |
57160-47-1 | |
Record name | Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057160471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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